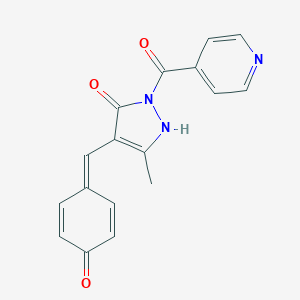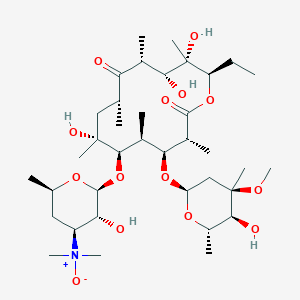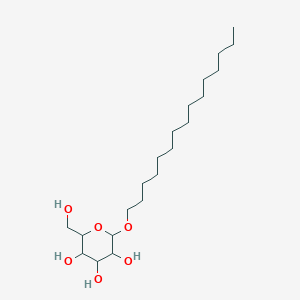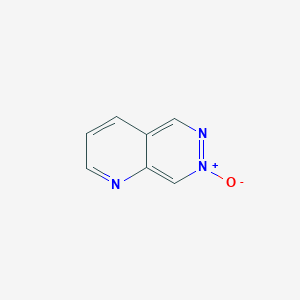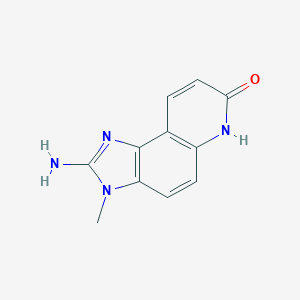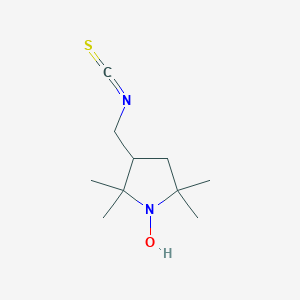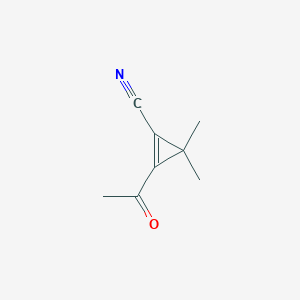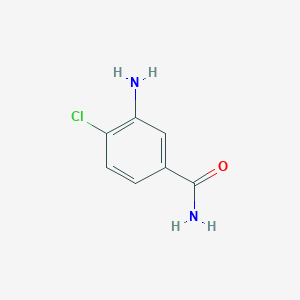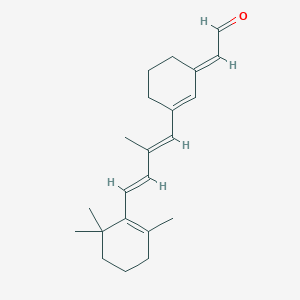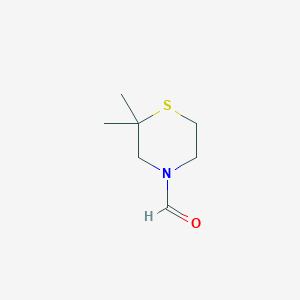
2,2-Dimethylthiomorpholine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylthiomorpholine-4-carbaldehyde (DTMC) is a chemical compound that has been widely used in scientific research for various applications. This compound is a thiomorpholine derivative and can be synthesized using different methods. The purpose of
Wirkmechanismus
2,2-Dimethylthiomorpholine-4-carbaldehyde is a reactive compound that can undergo nucleophilic addition reactions with various biological molecules, including amino acids, peptides, and proteins. The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbaldehyde involves the formation of a Schiff base intermediate, which can undergo further reactions to form stable adducts with biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also react with ROS to form fluorescent products, which can be used for imaging and detection purposes.
Biochemical and Physiological Effects
2,2-Dimethylthiomorpholine-4-carbaldehyde has been shown to have minimal toxicity in vitro and in vivo. However, the biochemical and physiological effects of 2,2-Dimethylthiomorpholine-4-carbaldehyde are not well understood. Some studies have suggested that 2,2-Dimethylthiomorpholine-4-carbaldehyde can induce oxidative stress and DNA damage in cells. Other studies have shown that 2,2-Dimethylthiomorpholine-4-carbaldehyde can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethylthiomorpholine-4-carbaldehyde has several advantages for lab experiments, including its high reactivity and selectivity towards biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be easily synthesized using simple and cost-effective methods. However, 2,2-Dimethylthiomorpholine-4-carbaldehyde has some limitations, including its potential toxicity and instability in certain conditions.
Zukünftige Richtungen
For the use of 2,2-Dimethylthiomorpholine-4-carbaldehyde in scientific research include the development of new fluorescent probes and the synthesis of new thiomorpholine derivatives.
Synthesemethoden
2,2-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using different methods, including the reaction of 2,2-dimethylthiomorpholine with 4-formylbenzeneboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2-dimethylthiomorpholine with 4-chlorobenzaldehyde in the presence of sodium hydride. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be synthesized using a one-pot reaction of 2,2-dimethylthiomorpholine, 4-chlorobenzaldehyde, and formic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylthiomorpholine-4-carbaldehyde has been widely used in scientific research for various applications. One of the main applications of 2,2-Dimethylthiomorpholine-4-carbaldehyde is in the synthesis of fluorescent probes for detecting reactive oxygen species (ROS) and other biologically relevant molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be used as a reagent for the determination of aldehydes and ketones in biological samples. In addition, 2,2-Dimethylthiomorpholine-4-carbaldehyde has been used as a starting material for the synthesis of other thiomorpholine derivatives.
Eigenschaften
IUPAC Name |
2,2-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-8(6-9)3-4-10-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABDGGLDOYMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiomorpholine-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)
![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)
